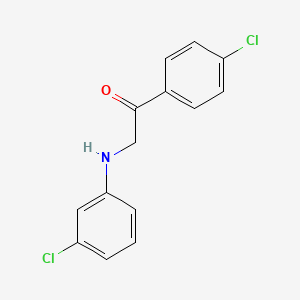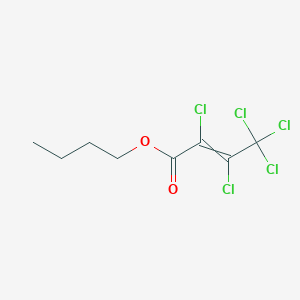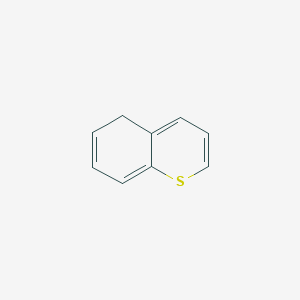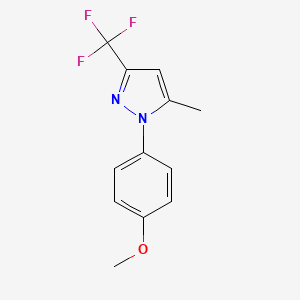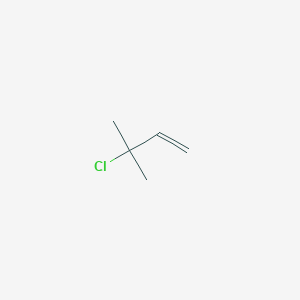
3-Chloro-3-methyl-1-butene
描述
3-Chloro-3-methyl-1-butene is an organic compound with the molecular formula C5H9Cl. It is a colorless liquid with a density of approximately 0.89 g/cm³ and a boiling point of around 103.83°C . This compound is soluble in common organic solvents such as ethanol and ether . It is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-3-methyl-1-butene can be synthesized through several methods. One common method involves the reaction of isoprene with hydrogen chloride in the presence of a catalyst such as cuprous chloride. The reaction is carried out at low temperatures, typically between -5°C and 5°C . Another method involves the reaction of 3-chloro-1-butene with a base to induce elimination, forming this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reactants and catalysts, and the product is purified through distillation and other separation techniques .
化学反应分析
Types of Reactions
3-Chloro-3-methyl-1-butene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Addition Reactions: It can undergo electrophilic addition reactions with halogens and hydrogen halides.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones
Common Reagents and Conditions
Hydrogen Chloride (HCl): Used in addition reactions to form chloroalkanes.
Bases: Used in elimination reactions to form alkenes.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions
Major Products Formed
Chloroalkanes: Formed through addition reactions with hydrogen halides.
Alcohols and Ketones: Formed through oxidation reactions
科学研究应用
3-Chloro-3-methyl-1-butene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to create more complex molecules.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-3-methyl-1-butene involves its reactivity with various chemical species. In electrophilic addition reactions, the compound forms a carbocation intermediate, which can undergo rearrangement to form more stable products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
3-Chloro-3-methyl-1-butyne: Similar in structure but contains a triple bond instead of a double bond.
2-Chloro-2-methyl-3-butene: Another isomer with different reactivity and properties.
3-Chloro-1-butene: Similar but lacks the methyl group, leading to different chemical behavior.
Uniqueness
3-Chloro-3-methyl-1-butene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form stable carbocation intermediates makes it valuable in synthetic organic chemistry .
属性
IUPAC Name |
3-chloro-3-methylbut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4-5(2,3)6/h4H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECJPTAJLDCQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176308 | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-48-9 | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
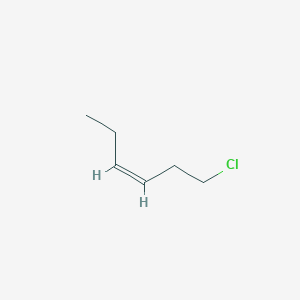
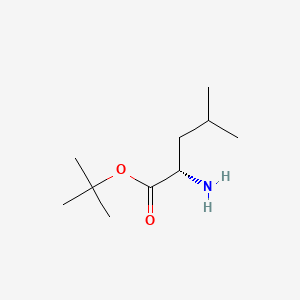
![Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3368736.png)
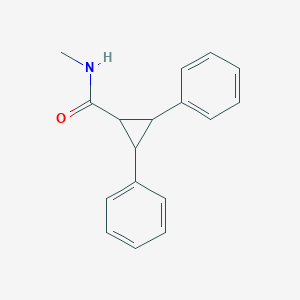
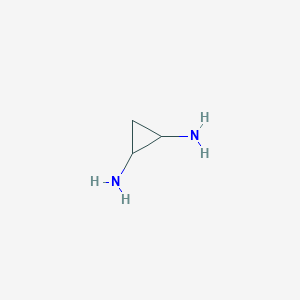
![tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3368751.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-](/img/structure/B3368754.png)
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/new.no-structure.jpg)

